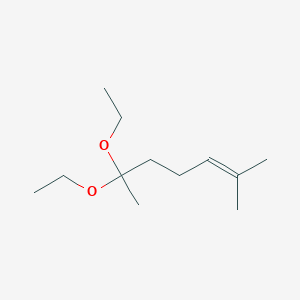
6,6-Diethoxy-2-methylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C11H22O2. It is a derivative of heptene, characterized by the presence of two ethoxy groups and a methyl group attached to the heptene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2-methylhept-2-ene can be achieved through several methods. One common approach involves the alkylation of 2-methylhept-2-ene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the heptene derivative reacts with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Diethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of 6,6-diethoxy-2-methylheptan-2-one.
Reduction: Formation of 6,6-diethoxy-2-methylheptane.
Substitution: Formation of various substituted heptenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Diethoxy-2-methylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the heptene backbone can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
2-Methyl-2-heptene: Lacks the ethoxy groups, making it less reactive in certain reactions.
6-Methyl-5-hepten-2-one: Contains a ketone functional group, leading to different reactivity and applications.
Uniqueness
6,6-Diethoxy-2-methylhept-2-ene is unique due to the presence of two ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Propiedades
Número CAS |
58567-37-6 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-6-13-12(5,14-7-2)10-8-9-11(3)4/h9H,6-8,10H2,1-5H3 |
Clave InChI |
UDLWNWVLCMWXMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(CCC=C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


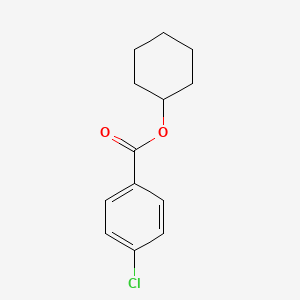
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
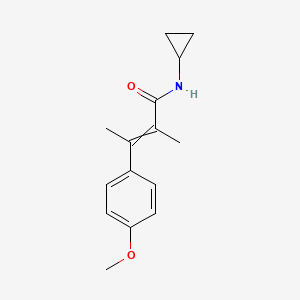
![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
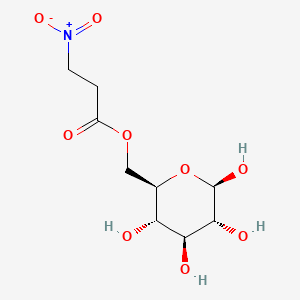
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)

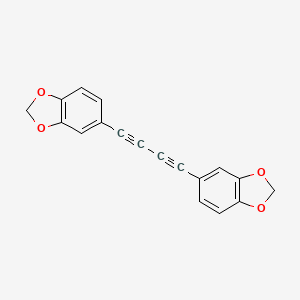
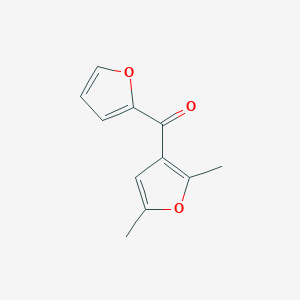
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
